
Silacyclopent-2-ene, 1,1-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclopent-2-ene, 1,1-dichloro- is an organosilicon compound characterized by a five-membered ring structure containing silicon and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silacyclopent-2-ene, 1,1-dichloro- can be synthesized through various methods. One common approach involves the reaction of dichlorosilylene with buta-1,3-diene, resulting in the formation of 1,2-dichloro-1-silacyclopent-3-ene . Another method includes the intramolecular [2 + 2] photocycloaddition of benzoyl (allyl)silanes under blue-light conditions .
Industrial Production Methods
Industrial production methods for silacyclopent-2-ene, 1,1-dichloro- typically involve high-temperature gas-phase reactions. For example, the pyrolysis of hexachlorodisilane can generate dichlorosilylene, which then reacts with suitable trapping agents to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclopent-2-ene, 1,1-dichloro- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like N₂O to form SiCl₂O and its polymers.
Substitution: Can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with silacyclopent-2-ene, 1,1-dichloro- include N₂O, NO, and O₂. These reactions often require specific conditions such as high temperatures or the presence of catalysts .
Major Products Formed
The major products formed from these reactions include SiCl₂O, Cl₂, and various polymeric forms of SiCl₂O .
Wissenschaftliche Forschungsanwendungen
Silacyclopent-2-ene, 1,1-dichloro- has several scientific research applications:
Chemistry: Used in the study of ring-puckering potential energy functions and theoretical calculations.
Materials Science:
Organic Synthesis: Acts as a precursor for the synthesis of other silacyclopentane derivatives.
Wirkmechanismus
The mechanism of action for silacyclopent-2-ene, 1,1-dichloro- involves its ability to undergo ring-puckering vibrations and participate in various chemical reactions. The molecular targets and pathways involved include the formation of intermediate species such as cyclo-Cl₂SiO₂, which plays a crucial role in its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to silacyclopent-2-ene, 1,1-dichloro- include:
- Silacyclopent-2-ene, 1,1-difluoro-
- Silacyclopent-2-ene, 1,1-dibromo-
- Silacyclopent-2-ene, 1,1-d2
Uniqueness
Silacyclopent-2-ene, 1,1-dichloro- is unique due to its specific ring-puckering potential energy function and the small barrier to planarity, which distinguishes it from its difluoro and dibromo counterparts .
Eigenschaften
CAS-Nummer |
872-47-9 |
|---|---|
Molekularformel |
C4H6Cl2Si |
Molekulargewicht |
153.08 g/mol |
IUPAC-Name |
1,1-dichloro-2,3-dihydrosilole |
InChI |
InChI=1S/C4H6Cl2Si/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 |
InChI-Schlüssel |
NBGIENRNRUQKMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Si](C=C1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


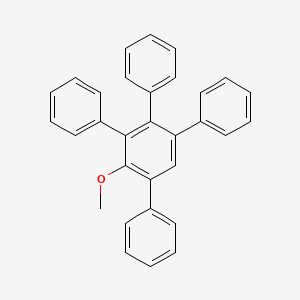
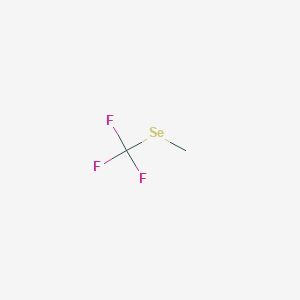


![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
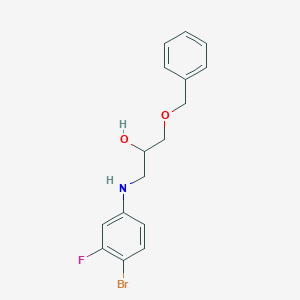
![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
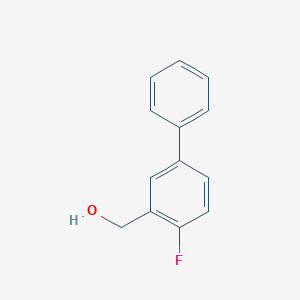
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
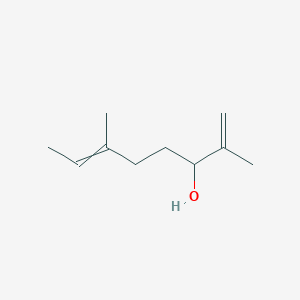
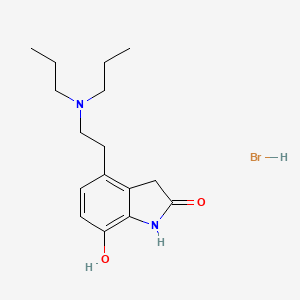
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)
